

how to address pH drift in buffers containing high concentrations of NDSB-195

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Technical Support Center: NDSB-195 Buffer Stability

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering pH drift in buffers containing high concentrations of the non-detergent sulfobetaine, **NDSB-195**.

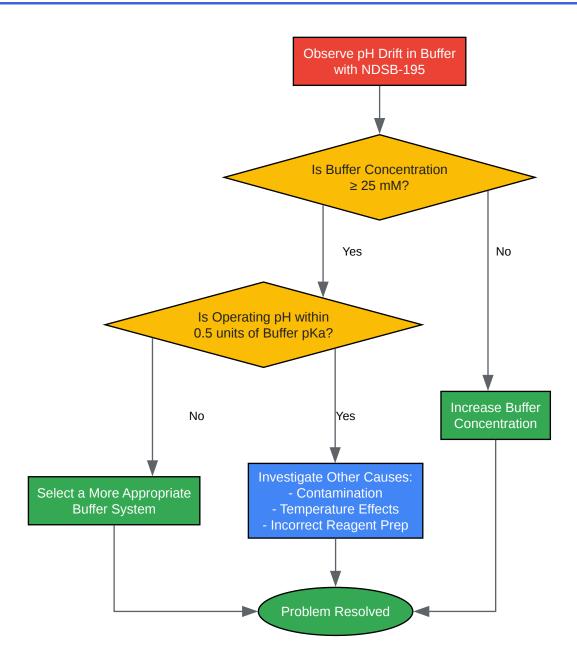
Troubleshooting pH Drift in NDSB-195 Buffers

High concentrations of **NDSB-195**, often used to prevent protein aggregation and facilitate refolding, can lead to unexpected shifts in buffer pH. This guide provides a systematic approach to diagnosing and resolving these issues.

Initial Assessment Workflow

The following diagram outlines the initial steps to take when you observe a pH drift in your NDSB-195 containing buffer.





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Caption: Initial troubleshooting workflow for pH drift in NDSB-195 buffers.

Frequently Asked Questions (FAQs)

Q1: Why does the pH of my buffer change when I add a high concentration of NDSB-195?

While **NDSB-195** is a zwitterionic compound and should not significantly alter the pH of well-buffered solutions, some pH drift can occur in poorly buffered systems.[1] This can be attributed to a few factors:

Troubleshooting & Optimization





- Low Buffer Capacity: If your buffer concentration is too low (e.g., 10 mM Tris-HCl), it has a limited ability to resist pH changes upon the addition of a high concentration of any solute, including NDSB-195.[1]
- Operating Outside the Optimal Buffering Range: Buffers are most effective at resisting pH changes when the solution's pH is close to the buffer's pKa (typically within ±0.5 pH units). If your working pH is at the edge of or outside this range, the buffer's capacity is diminished.
- Ionic Strength Effects: The addition of a high concentration of a zwitterion like NDSB-195
 can alter the ionic strength of the solution, which may slightly affect the pKa of the buffer
 itself.

Q2: What is the recommended buffer concentration to use with high concentrations of **NDSB-195**?

To ensure pH stability, it is recommended to use a buffer concentration of at least 25 mM.[1] For particularly high concentrations of **NDSB-195** (e.g., 0.5 M to 1.0 M), a buffer concentration of 50-100 mM may be necessary to provide adequate buffering capacity.

Q3: How can I choose the right buffer to use with **NDSB-195**?

The ideal buffer will have a pKa that is very close to your desired experimental pH. This ensures that you are working within the region of maximum buffering capacity. The table below provides the pKa values for some common biological buffers.



Buffer	pKa at 25°C	Optimal Buffering Range
MES	6.15	5.5 - 6.7
Bis-Tris	6.50	5.8 - 7.2
PIPES	6.76	6.1 - 7.5
MOPS	7.20	6.5 - 7.9
HEPES	7.48	6.8 - 8.2
Tris	8.06	7.5 - 9.0
CHES	9.30	8.6 - 10.0
CAPS	10.40	9.7 - 11.1

Q4: I've increased my buffer concentration and am using a buffer with an appropriate pKa, but I still see some pH drift. What else could be the cause?

If you have addressed the primary causes of pH drift, consider these other potential factors:

- Temperature: The pKa of some buffers, particularly Tris, is highly sensitive to temperature.[2] If you prepare your buffer at room temperature and then conduct your experiment at a different temperature (e.g., 4°C or 37°C), the pH will change. Ensure you are measuring and adjusting the pH at the temperature of your experiment.
- Contamination: Microbial contamination can lead to changes in pH over time. It is good
 practice to sterile filter your NDSB-195 containing buffer solutions, especially if they will be
 stored for an extended period.[1]
- Reagent Purity and Preparation: Ensure that your NDSB-195 and other buffer components
 are of high purity and that stock solutions are prepared and stored correctly. Slow
 degradation of NDSB-195 in solution can occur over several weeks at room temperature.[1]

Q5: Is there a way to predict the pH shift when adding **NDSB-195** to my buffer?

While there is no simple formula to precisely predict the pH shift, the following table provides illustrative examples of expected pH changes in different buffer systems at a concentration of



50 mM when 1 M **NDSB-195** is added. This data is intended to demonstrate the importance of adequate buffer concentration.

Buffer (50 mM)	Initial pH	pH after adding 1 M NDSB- 195 (Illustrative)
Tris	8.0	~7.8
HEPES	7.5	~7.4
MES	6.1	~6.0

Note: These are approximate values and the actual pH shift may vary depending on the specific experimental conditions.

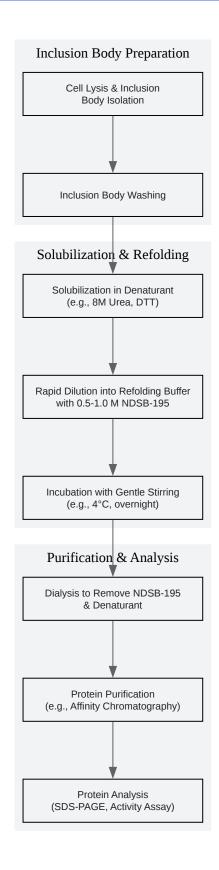
Experimental Protocol: Protein Refolding from Inclusion Bodies using NDSB-195

This protocol provides a general workflow for the refolding of a recombinant protein from E. coli inclusion bodies, a common application for **NDSB-195**.

Workflow for Protein Refolding

The diagram below illustrates the key stages of the protein refolding process where **NDSB-195** is utilized.





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Caption: A typical experimental workflow for protein refolding using NDSB-195.



Detailed Methodology

- Inclusion Body Isolation and Washing:
 - Harvest E. coli cells expressing the recombinant protein by centrifugation.
 - Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA) and lyse the cells using sonication or a French press.
 - Centrifuge the lysate to pellet the inclusion bodies.
 - Wash the inclusion bodies multiple times with a wash buffer (e.g., lysis buffer containing 1% Triton X-100) to remove contaminating proteins and cellular debris.
- Solubilization of Inclusion Bodies:
 - Resuspend the washed inclusion bodies in a solubilization buffer containing a strong denaturant (e.g., 8 M urea or 6 M guanidine hydrochloride in 50 mM Tris-HCl, pH 8.0) and a reducing agent (e.g., 10 mM DTT) to break any incorrect disulfide bonds.
 - Incubate with gentle agitation at room temperature for 1-2 hours or overnight at 4°C until the inclusion bodies are fully dissolved.
 - Clarify the solubilized protein solution by centrifugation to remove any remaining insoluble material.
- Protein Refolding by Rapid Dilution:
 - Prepare the refolding buffer. A typical refolding buffer contains:
 - 50-100 mM Tris-HCl, pH 8.0
 - 0.5 1.0 M **NDSB-195**
 - A redox shuffling system (e.g., 0.5 mM GSSG / 5 mM GSH) to facilitate correct disulfide bond formation.
 - Other additives as needed (e.g., L-arginine, glycerol).



- Rapidly dilute the solubilized protein into the refolding buffer with vigorous stirring. A dilution factor of 1:20 to 1:100 is common.
- Incubate the refolding mixture at 4°C for 12-48 hours with gentle stirring.
- Purification and Analysis of Refolded Protein:
 - Remove the NDSB-195, denaturant, and other small molecules by dialysis against a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl).
 - Purify the refolded protein using standard chromatography techniques (e.g., affinity chromatography, size-exclusion chromatography).
 - Analyze the purity and folding state of the protein using SDS-PAGE, Western blotting, circular dichroism, and a functional activity assay.

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